molecular formula C21H26O2S B14564215 S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate CAS No. 61518-93-2

S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate

Cat. No.: B14564215
CAS No.: 61518-93-2
M. Wt: 342.5 g/mol
InChI Key: XDIOTGGFHJCTHH-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters. Thioesters are compounds that contain a sulfur atom bonded to an acyl group. This particular compound is characterized by the presence of a pentylphenyl group and a propoxybenzene group attached to the carbothioate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-propoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the final thioester product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding thiol, which can then interact with various biological molecules. This interaction can modulate enzyme activity, affect signal transduction pathways, and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate
  • S-(4-Pentylphenyl) 4-heptyloxybenzenecarbothioate
  • Benzenecarbothioic acid, 4-propoxy-, S-(4-butylphenyl) ester

Comparison: Compared to these similar compounds, S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the propoxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61518-93-2

Molecular Formula

C21H26O2S

Molecular Weight

342.5 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-propoxybenzenecarbothioate

InChI

InChI=1S/C21H26O2S/c1-3-5-6-7-17-8-14-20(15-9-17)24-21(22)18-10-12-19(13-11-18)23-16-4-2/h8-15H,3-7,16H2,1-2H3

InChI Key

XDIOTGGFHJCTHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCC

Origin of Product

United States

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